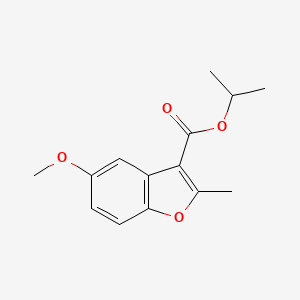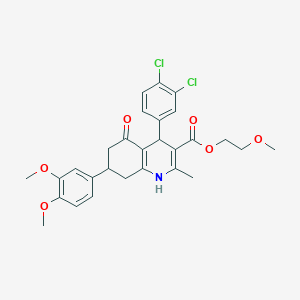
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position of the benzofuran ring. The propan-2-yl group is attached to the carboxylate ester, making it an ester derivative of benzofuran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the dehydrative cyclization of o-hydroxybenzyl ketones.
Introduction of Substituents: The methoxy group at the 5-position and the methyl group at the 2-position can be introduced through electrophilic substitution reactions.
Esterification: The carboxylate ester group at the 3-position can be introduced through esterification reactions, where the carboxylic acid derivative of benzofuran reacts with propan-2-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid: Lacks the ester group, making it less lipophilic.
Propan-2-yl 2-methyl-1-benzofuran-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.
5-Methoxy-1-benzofuran-3-carboxylate: Lacks the methyl group, which may influence its chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-8(2)17-14(15)13-9(3)18-12-6-5-10(16-4)7-11(12)13/h5-8H,1-4H3 |
InChI-Schlüssel |
XDJMGCKMBXTWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxybenzyl (2E)-2-{3-[(4-chlorobenzyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B11630192.png)
![(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11630196.png)
![(6Z)-2-butyl-5-imino-6-[3-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630198.png)
![4-{[2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenoxy]methyl}benzoic acid](/img/structure/B11630209.png)
![(2E)-3-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11630215.png)

![Prop-2-en-1-yl 6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630225.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-N-phenylpyridine-3-carboxamide](/img/structure/B11630227.png)
![2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11630239.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630241.png)
![4-methoxy-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11630246.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630252.png)
![N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11630253.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11630267.png)
